

N-methylbenzohydrazide structural formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-methylbenzohydrazide**

Cat. No.: **B074021**

[Get Quote](#)

An In-depth Technical Guide to **N-methylbenzohydrazide**

Introduction

N-methylbenzohydrazide is an organic chemical compound belonging to the benzohydrazide class. This family of molecules is characterized by a benzene ring attached to a hydrazide functional group. The benzohydrazide scaffold is a significant "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets.^[1] While **N-methylbenzohydrazide** itself is often utilized as a crucial intermediate in the synthesis of more complex molecules,^[2] it and its derivatives have garnered attention for a spectrum of biological activities.^{[1][2][3]} This guide provides a comprehensive overview of its structural and chemical properties, synthesis, and known applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

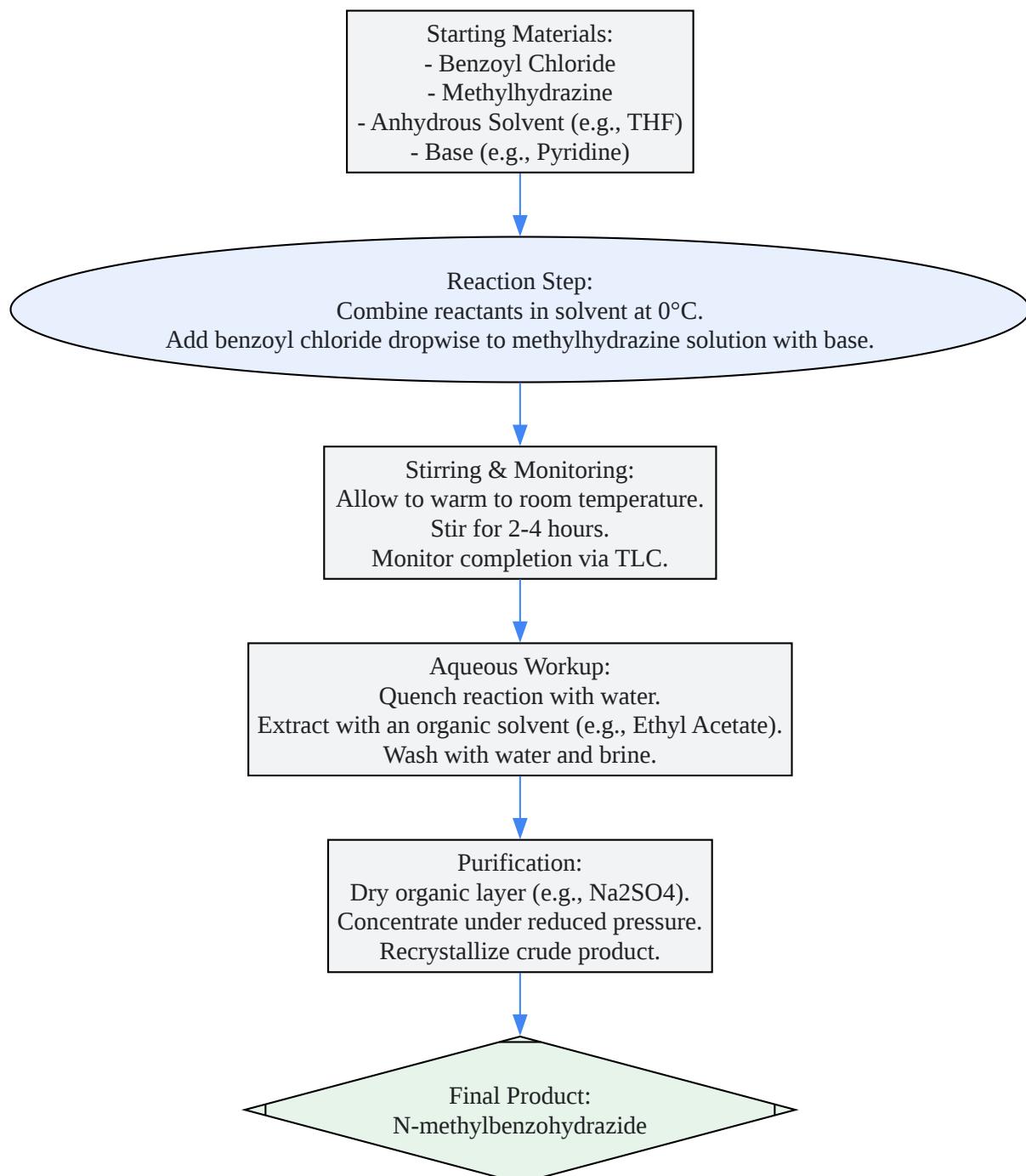
The fundamental characteristics of a molecule are dictated by its structure. **N-methylbenzohydrazide**'s properties are a direct result of the interplay between its aromatic benzene ring, the carbonyl group, and the N-methylated hydrazide moiety.

Structural Formula and Identification

The structural arrangement of **N-methylbenzohydrazide** is key to its chemical identity and reactivity.

Caption: 2D Structural Formula of **N-methylbenzohydrazide**.

Data Summary


The key quantitative and identifying properties of **N-methylbenzohydrazide** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[2] [4] [5]
Molecular Weight	150.18 g/mol	[2] [4] [5]
IUPAC Name	N-methylbenzohydrazide	[5]
CAS Number	1483-24-5	[4] [5] [6]
SMILES	CN(N)C(=O)C1=CC=CC=C1	[4] [5]
InChIKey	VVCYTTNKSCQICY-UHFFFAOYSA-N	[4] [5]
Physical State	Likely solid at room temperature	[7]
Melting Point	Not available	[4]
Boiling Point	Not available	[4]

Synthesis of N-methylbenzohydrazide

The synthesis of **N-methylbenzohydrazide** typically follows established methods for forming hydrazide bonds. A common and efficient approach involves the acylation of methylhydrazine with a benzoyl derivative. The use of a more reactive derivative, such as benzoyl chloride, is preferred over benzoic acid to facilitate a more rapid and complete reaction.[\[1\]](#)[\[8\]](#)

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-methylbenzohydrazide**.

Experimental Protocol

This protocol is a representative method based on the general synthesis of analogous compounds.^[8]

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methylhydrazine (1.1 equivalents) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent like tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
- Acylation: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 to 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **N-methylbenzohydrazide**.

Applications and Biological Relevance

N-methylbenzohydrazide serves as a valuable building block in organic synthesis and has demonstrated notable biological activity.

Role as a Synthetic Intermediate

The primary application of **N-methylbenzohydrazide** is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7] The reactivity of the hydrazide moiety allows for a variety of chemical transformations, making it a versatile precursor for constructing more complex molecular architectures, including various heterocyclic compounds.[1][3]

Antibacterial Activity

Research has shown that **N-methylbenzohydrazide** possesses antibacterial properties. It is reportedly effective against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Clostridium perfringens*.[2] The proposed mechanism of action involves the compound binding to the bacterial cell walls, leading to the inhibition of growth.[2] However, it is not active against acid-fast bacteria like *Mycobacterium tuberculosis*.[2] The presence of a hydroxyl group and a chloride in the compound can form a dipole, which may contribute to its antibacterial effect.[2]

The broader class of benzohydrazide derivatives is known for a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antituberculosis properties, underscoring the therapeutic potential of this chemical scaffold.[3]

References

- **N-methylbenzohydrazide** - 1483-24-5, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [\[Link\]](#)
- N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | C22H28N2O4 | CID 129539672. PubChem. [\[Link\]](#)
- **N-methylbenzohydrazide** | C8H10N2O | CID 242395. PubChem. [\[Link\]](#)
- Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
- 4-chloro-N'-methylbenzohydrazide.
- IUPAC - List Details. US EPA. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. N-Methylbenzohydrazide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. N-methylbenzohydrazide | C8H10N2O | CID 242395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CAS 94401-21-5: 4-fluoro-N-methyl-benzohydrazide [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [N-methylbenzohydrazide structural formula and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074021#n-methylbenzohydrazide-structural-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com